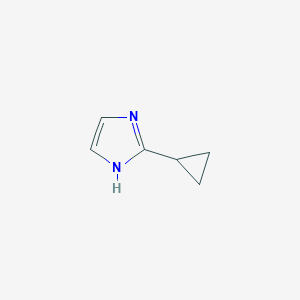

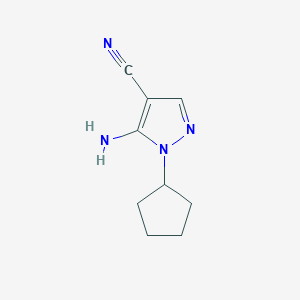

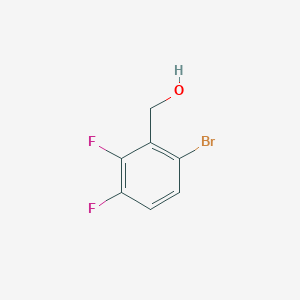

![molecular formula C10H13N5 B1289536 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252722-52-4](/img/structure/B1289536.png)

4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

概要

説明

4-(ピペラジン-1-イル)-7H-ピロロ[2,3-d]ピリミジンは、ピロロ[2,3-d]ピリミジンコアに4位にピペラジン部位が結合した複素環化合物です。この化合物は、その潜在的な生物活性と医薬品化学における応用から注目されています。

2. 製法

合成経路と反応条件

4-(ピペラジン-1-イル)-7H-ピロロ[2,3-d]ピリミジンの合成は、通常、以下の手順を含みます。

ピロロ[2,3-d]ピリミジンコアの形成: これは、2-アミノピリミジンや1,3-ジカルボニル化合物などの適切な前駆体を含む環化反応によって達成できます。

ピペラジン部位の導入: ピペラジン基は、求核置換反応によって導入できます。例えば、ピロロ[2,3-d]ピリミジンコアを、適切な塩基と溶媒の存在下でピペラジンと反応させることができます。

工業生産方法

この化合物の工業生産方法には、上記合成経路の最適化されたバージョンが含まれており、スケーラビリティ、収率、コスト効率に重点が置かれています。連続フロー化学や自動合成プラットフォームなどの技術を使用して、生産効率を高めることができます。

作用機序

4-(ピペラジン-1-イル)-7H-ピロロ[2,3-d]ピリミジンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的の阻害剤またはモジュレーターとして作用し、様々な細胞経路に影響を与える可能性があります。 例えば、これはアセチルコリンエステラーゼを阻害し、脳内のアセチルコリンレベルを上昇させる可能性があります .

6. 類似の化合物との比較

類似の化合物

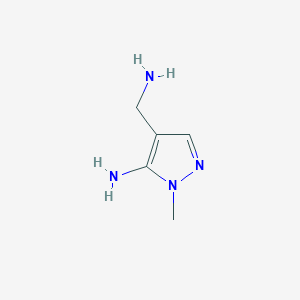

2-(4-フェニルピペラジン-1-イル)ピリミジン-5-カルボキサミド: この化合物は、ピリミジンコアにピペラジン部位が結合したもので、アセチルコリンエステラーゼ阻害活性について調査されています。

N-(6-(4-(ピラジン-2-カルボニル)ピペラジン/ホモピペラジン-1-イル)ピリジン-3-イル)ベンザミド: この化合物は、抗結核活性について研究されています。

2-(フラン-2-イル)-N5-(2-(4-フェニルピペラジン-1-イル)エチル)チアゾロ[5,4-d]ピリミジン-5,7-ジアミン: この化合物は、強力で選択的なアデノシンA2A受容体逆アゴニストです。

独自性

4-(ピペラジン-1-イル)-7H-ピロロ[2,3-d]ピリミジンは、その特定の構造的特徴と様々な生物活性の可能性により、ユニークです。ピロロ[2,3-d]ピリミジンコアとピペラジン部位の組み合わせにより、新しい治療薬や化学プローブの開発のための汎用性の高い足場が提供されます。

生化学分析

Biochemical Properties

4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This phosphorylation can activate or deactivate the target protein, thereby regulating various cellular processes . The compound’s interaction with protein kinases suggests its potential as a kinase inhibitor, which could be valuable in cancer treatment .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific protein kinases, the compound can disrupt signaling pathways that are crucial for cell growth and proliferation . This disruption can lead to the inhibition of cancer cell growth, making it a potential candidate for anticancer therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of protein kinases, inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell growth and survival . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of protein kinases, resulting in prolonged effects on cell signaling and growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit protein kinases without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and 1,3-dicarbonyl compounds.

Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions. For example, the pyrrolo[2,3-d]pyrimidine core can be reacted with piperazine in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

化学反応の分析

反応の種類

4-(ピペラジン-1-イル)-7H-ピロロ[2,3-d]ピリミジンは、以下を含む様々な化学反応を受けることができます。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム、酢酸。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、エタノール。

置換: ハロアルカン、アシルクロリド、水酸化ナトリウムや炭酸カリウムなどの塩基。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によりN-オキシドが生成される可能性があり、置換反応によりピペラジン環に様々な官能基を導入することができます。

科学的研究の応用

4-(ピペラジン-1-イル)-7H-ピロロ[2,3-d]ピリミジンは、以下を含むいくつかの科学研究における応用があります。

類似化合物との比較

Similar Compounds

2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine moiety attached to a pyrimidine core and is investigated for its acetylcholinesterase inhibitory activity.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is studied for its anti-tubercular activity.

2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine: This compound is a potent and selective adenosine A2A receptor inverse agonist.

Uniqueness

4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features and the potential for diverse biological activities. Its combination of a pyrrolo[2,3-d]pyrimidine core with a piperazine moiety provides a versatile scaffold for the development of new therapeutic agents and chemical probes.

特性

IUPAC Name |

4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15/h1-2,7,11H,3-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSXQBNNRGZPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=C2C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592472 | |

| Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252722-52-4 | |

| Record name | 4-Piperazin-1-yl-1H-pyrrolo(2,3-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252722524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PIPERAZIN-1-YL-1H-PYRROLO(2,3-D)PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB8UC7WSZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

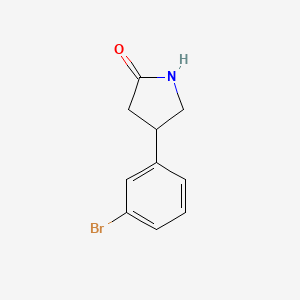

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)

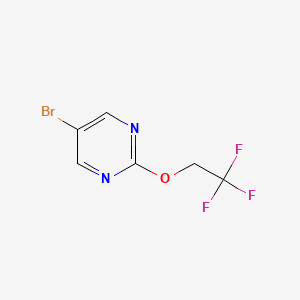

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)

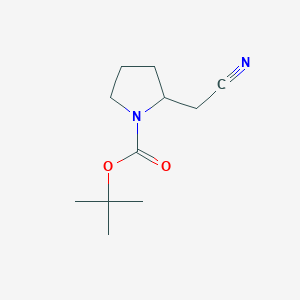

![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)